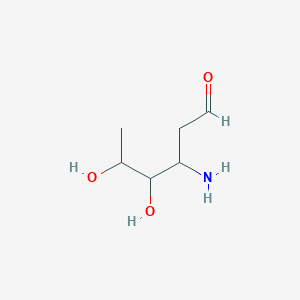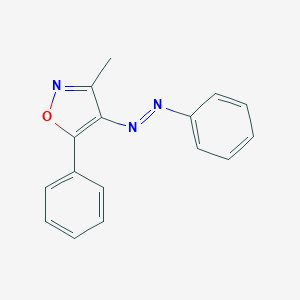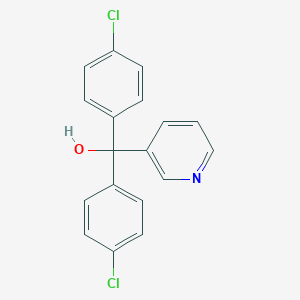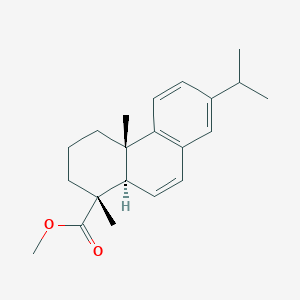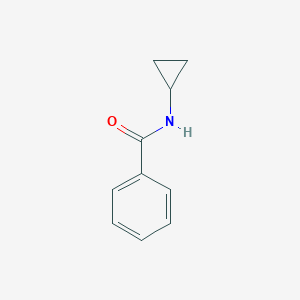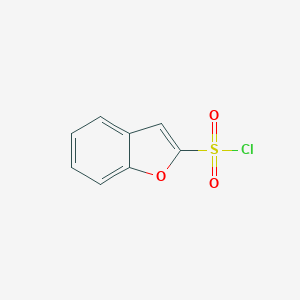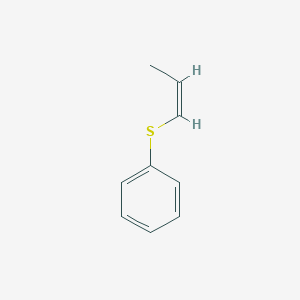
(z)-1-(Phenylthio)propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(Phenylthio)propene, commonly known as PTPP, is a chemical compound that has been the subject of extensive research in recent years. PTPP is a thioether derivative of trans-β-methylstyrene and is known for its potential applications in the field of organic chemistry.
作用机制
The mechanism of action of PTPP is not well understood. However, it is believed that PTPP acts as a chain transfer agent during polymerization reactions, leading to the formation of polymers with controlled molecular weight and narrow polydispersity.
生化和生理效应
There is limited research on the biochemical and physiological effects of PTPP. However, studies have shown that PTPP is non-toxic and has low acute toxicity. PTPP is also biodegradable and does not accumulate in the environment.
实验室实验的优点和局限性
PTPP has several advantages for use in lab experiments, including its high purity, ease of synthesis, and versatility as a monomer. However, PTPP is also highly reactive and can be difficult to handle. Additionally, PTPP is sensitive to air and moisture, which can affect its reactivity and purity.
未来方向
There are several future directions for research on PTPP. One area of interest is the development of new polymerization methods using PTPP as a monomer. Another area of interest is the synthesis of new copolymers and block copolymers using PTPP. Additionally, research on the biochemical and physiological effects of PTPP could provide valuable insights into its potential applications in biomedical and environmental fields.
Conclusion:
In conclusion, PTPP is a versatile and promising monomer that has potential applications in the field of organic chemistry. Its ease of synthesis, high purity, and versatility make it an attractive candidate for use in lab experiments. Future research on PTPP could lead to the development of new polymerization methods and the synthesis of new copolymers and block copolymers.
合成方法
PTPP can be synthesized using a variety of methods, including the reaction of trans-β-methylstyrene with thiophenol in the presence of a base. This method yields PTPP in high purity and is widely used in the laboratory. Other methods, such as the reaction of trans-β-methylstyrene with sodium hydrosulfide, have also been reported.
科学研究应用
PTPP has been extensively studied for its potential applications in organic chemistry, particularly in the field of polymer chemistry. PTPP is a versatile monomer that can be polymerized using a variety of methods, including radical polymerization, anionic polymerization, and cationic polymerization. PTPP has been used to synthesize a variety of polymers, including copolymers with other monomers, block copolymers, and graft copolymers.
属性
CAS 编号 |
16336-50-8 |
|---|---|
产品名称 |
(z)-1-(Phenylthio)propene |
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
[(Z)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |
InChI 键 |
QAKDINZUNLASCF-WAPJZHGLSA-N |
手性 SMILES |
C/C=C\SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
规范 SMILES |
CC=CSC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



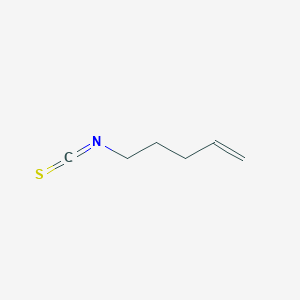
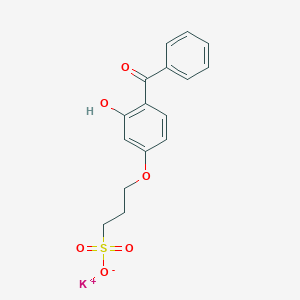
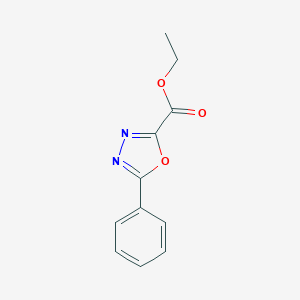
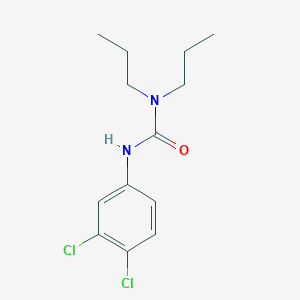
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


